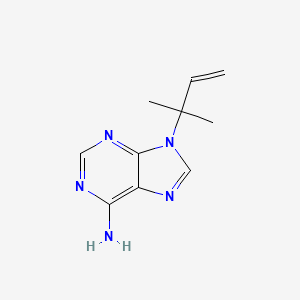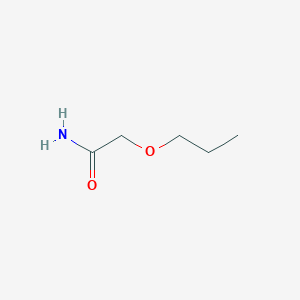
L-Asparagine-N-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Asparagine-N-15N is a stable isotope-labeled compound of L-asparagine, where the nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily used in scientific research to study metabolic pathways, protein synthesis, and other biochemical processes. The stable isotope labeling allows for precise tracking and analysis in various experimental setups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Asparagine-N-15N can be synthesized through several methods. One common approach involves the use of nitrogen-15 labeled ammonia or ammonium salts in the synthesis process. The reaction typically involves the amidation of aspartic acid with nitrogen-15 labeled ammonia under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using microorganisms that are capable of incorporating nitrogen-15 into their metabolic pathways. These microorganisms are cultured in a medium containing nitrogen-15 labeled substrates, such as ammonium chloride or nitrate. The L-asparagine produced by the microorganisms is then extracted and purified for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
L-Asparagine-N-15N undergoes several types of chemical reactions, including:
Hydrolysis: The amide group of L-asparagine can be hydrolyzed to form aspartic acid and ammonia.
Oxidation: Oxidative reactions can convert L-asparagine to various oxidized derivatives.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products Formed
Hydrolysis: Aspartic acid and ammonia.
Oxidation: Various oxidized derivatives of L-asparagine.
Substitution: Derivatives with modified amino groups.
Wissenschaftliche Forschungsanwendungen
L-Asparagine-N-15N has a wide range of applications in scientific research:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding protein synthesis.
Medicine: Used in research related to cancer metabolism and the role of asparagine in tumor growth.
Industry: Employed in the production of stable isotope-labeled compounds for various industrial applications.
Wirkmechanismus
L-Asparagine-N-15N exerts its effects through its incorporation into metabolic pathways. The nitrogen-15 isotope allows for precise tracking of the compound within biological systems. The primary mechanism involves the amidation of aspartic acid to form L-asparagine, which is then incorporated into proteins and other biomolecules. This process is facilitated by enzymes such as asparagine synthetase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamine-N-15N: Another nitrogen-15 labeled amino acid used in similar research applications.
L-Valine-N-15N: Used in studies of protein synthesis and metabolic pathways.
L-Tyrosine-N-15N: Employed in NMR spectroscopy and metabolic research.
Uniqueness
L-Asparagine-N-15N is unique due to its specific role in protein synthesis and its involvement in various metabolic pathways. Its stable isotope labeling allows for precise tracking and analysis, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C4H8N2O3 |
|---|---|
Molekulargewicht |
133.11 g/mol |
IUPAC-Name |
(2S)-2-amino-4-(15N)azanyl-4-oxobutanoic acid |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i6+1 |
InChI-Schlüssel |
DCXYFEDJOCDNAF-WOVALAOYSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)C(=O)[15NH2] |
Kanonische SMILES |
C(C(C(=O)O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12920606.png)



![methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12920629.png)




![6-(Cyclohexylamino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12920650.png)


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-nonyl-1H-purin-6-one](/img/structure/B12920658.png)

